molecular formula C18H18Cl2N2O B5820737 1-(3-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine

1-(3-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine

Cat. No. B5820737
M. Wt: 349.3 g/mol
InChI Key: KVAVWPCKQDCIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It has been widely researched for its potential therapeutic applications in treating various psychiatric disorders. The purpose of

Mechanism of Action

The exact mechanism of action of 1-(3-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2C receptor. It also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2A receptors. The activation of these receptors leads to the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine are complex and depend on the dose and route of administration. At low doses, it has been shown to increase anxiety and arousal, while at higher doses it can induce hallucinations and psychosis. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine in lab experiments is its ability to induce anxiety and hallucinations, making it a useful tool for studying the underlying mechanisms of these disorders. However, its psychoactive effects can also be a limitation, as it can be difficult to control the dose and duration of its effects.

Future Directions

There are several future directions for research on 1-(3-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine. One area of interest is its potential therapeutic applications in treating various psychiatric disorders, particularly anxiety and depression. Another area of interest is its potential use as a tool for studying the underlying mechanisms of these disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(3-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine and its potential side effects.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-chlorophenylpiperazine in the presence of a base. The reaction proceeds through an acylation mechanism, resulting in the formation of 1-(3-chloro-4-methylbenzoyl)-4-(3-chlorophenyl)piperazine.

Scientific Research Applications

MCPP has been studied extensively for its potential therapeutic applications in treating various psychiatric disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiogenic and hallucinogenic effects, making it a useful tool for studying the underlying mechanisms of these disorders.

properties

IUPAC Name

(3-chloro-4-methylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-13-5-6-14(11-17(13)20)18(23)22-9-7-21(8-10-22)16-4-2-3-15(19)12-16/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAVWPCKQDCIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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